Differentiation via Aldehyde vs. Carboxylic Acid Reactivity in the Same Scaffold
Cyclohexanebutanal, 2-oxo- (C10H16O2, 168.24 g/mol) is differentiated from its oxidized analog, 4-(2-oxocyclohexyl)butanoic acid (C10H16O3, 184.23 g/mol), by the presence of a terminal aldehyde instead of a carboxylic acid . This distinction is critical for synthetic planning. The aldehyde group allows for a different set of reactions, including selective reductions to primary alcohols, nucleophilic additions to form secondary alcohols or imines, and aldol condensations, which are not directly available to the acid analog. The 14.0% lower molecular weight (168.24 vs. 184.23 g/mol) also translates to a higher molar yield per unit mass for subsequent transformations.
| Evidence Dimension | Molecular Formula and Mass for Synthetic Reactivity |
|---|---|
| Target Compound Data | Molecular Formula: C10H16O2; Molecular Weight: 168.24 g/mol |
| Comparator Or Baseline | 4-(2-oxocyclohexyl)butanoic acid (CAS 1838-60-4) |
| Quantified Difference | Target compound has a 14.0% lower molecular weight and lacks a carboxylic acid moiety. |
| Conditions | Standard chemical database comparison. |
Why This Matters
The aldehyde functionality provides access to a distinct chemical space of derivatives compared to the acid analog, directly influencing synthetic route feasibility and final product profiles.
